molecular formula C17H19N5O4 B2567402 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421531-60-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2567402
CAS RN: 1421531-60-3
M. Wt: 357.37
InChI Key: ITCZGFDHMPCTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound's scientific research applications primarily focus on its synthesis and evaluation for various biological activities, excluding direct drug use, dosage information, and side effects. The compound's core structure has been a basis for synthesizing novel derivatives with potential anticancer and anti-inflammatory activities. Notably, the synthesis processes often involve condensation reactions and modifications to introduce different functional groups, aiming to enhance biological efficacy.

For instance, a study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase agent potentials. These derivatives were synthesized via condensation of carboxamide with aromatic aldehydes, further treated with ethyl chloroacetate and various alcohols to form new esters linked pyrazolo[3,4-d]pyrimidinones hybrids. The compounds demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and showed significant 5-lipoxygenase inhibition activities, suggesting a structure-activity relationship (SAR) that merits further investigation (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-8-12(2)22(20-11)6-5-18-15(23)14-9-19-17(25)21(16(14)24)10-13-4-3-7-26-13/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,23)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZGFDHMPCTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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